(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the diisobutylamino and hydroxypropyl groups. The final step involves the formation of the propenone linkage with the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linkage to a saturated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole core or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups to the indole or phenyl rings .
Scientific Research Applications
(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its potential efficacy .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole core.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole nucleus.
Uniqueness
(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C30H40N2O4 |
---|---|
Molecular Weight |
492.6g/mol |
IUPAC Name |
(E)-3-[1-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H40N2O4/c1-21(2)16-31(17-22(3)4)19-25(33)20-32-18-24(26-9-7-8-10-27(26)32)11-13-28(34)23-12-14-29(35-5)30(15-23)36-6/h7-15,18,21-22,25,33H,16-17,19-20H2,1-6H3/b13-11+ |
InChI Key |
RTSQRIZVMPEGSS-ACCUITESSA-N |
SMILES |
CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Isomeric SMILES |
CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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